molecular formula C12H24O2 B054679 (S,S)-(+)-1,2-Cyclododecanediol CAS No. 118101-31-8

(S,S)-(+)-1,2-Cyclododecanediol

Cat. No.: B054679
CAS No.: 118101-31-8
M. Wt: 200.32 g/mol
InChI Key: HAMFVYJFVXTJCJ-RYUDHWBXSA-N
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Description

(S,S)-(+)-1,2-Cyclododecanediol is a chiral, enantiopure diol characterized by its 12-membered carbocyclic ring. This unique structural motif, with two stereogenic centers in the (S,S) configuration, makes it an exceptionally valuable building block and chiral auxiliary in synthetic organic chemistry and catalysis. Its primary research value lies in the development of asymmetric synthesis methodologies, where it serves as a precursor for the construction of chiral ligands, particularly for transition metal complexes used in enantioselective hydrogenation and carbon-carbon bond-forming reactions. The rigid, large-ring conformation of the cyclododecane backbone induces significant steric bias, which is crucial for high enantioselectivity in catalytic cycles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S)-cyclododecane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h11-14H,1-10H2/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMFVYJFVXTJCJ-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(C(CCCC1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCCC[C@@H]([C@H](CCCC1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for S,s + 1,2 Cyclododecanediol and Its Chiral Congeners

Enantioselective Methodologies for Vicinal Diol Formation

The direct introduction of two adjacent hydroxyl groups with defined stereochemistry onto the cyclododecane (B45066) skeleton is a primary strategy for accessing enantiopure 1,2-cyclododecanediols. Several powerful methods have been developed for this purpose.

Asymmetric Dihydroxylation Protocols (e.g., employing transition metal catalysts)

The Sharpless Asymmetric Dihydroxylation (AD) is a preeminent method for the enantioselective synthesis of vicinal diols from prochiral alkenes. organic-chemistry.orgwikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the dihydroxylation to a specific face of the alkene. libretexts.org The chiral outcome is determined by the choice of the ligand, with dihydroquinidine (B8771983) (DHQD) derivatives typically affording the (S,S)-diol and dihydroquinine (DHQ) derivatives yielding the (R,R)-diol. libretexts.org

The reaction is generally performed using a pre-packaged mixture of reagents known as AD-mix. AD-mix-β, containing the ligand (DHQD)₂PHAL, is used for the synthesis of (S,S)-diols, while AD-mix-α, with (DHQ)₂PHAL, yields (R,R)-diols. organic-chemistry.org A stoichiometric co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium tetroxide catalyst, allowing for the use of only a catalytic amount of the toxic and expensive osmium species. libretexts.org

The mechanism involves the formation of a chiral osmium tetroxide-ligand complex, which then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester. libretexts.org Subsequent hydrolysis of this intermediate releases the desired chiral diol. libretexts.org The enantioselectivity of the reaction is often very high, frequently exceeding 90% enantiomeric excess (ee). nih.gov For example, the asymmetric dihydroxylation of various alkenes using AD-mix reagents has been shown to produce chiral diols with excellent yields and enantioselectivities. nih.gov While specific data for the asymmetric dihydroxylation of cyclododecene (B75492) to (S,S)-(+)-1,2-Cyclododecanediol is not extensively reported in readily available literature, the Sharpless AD has been successfully applied to the asymmetric dihydroxylation of trans,trans,cis-1,5,9-cyclododecatriene, demonstrating the applicability of this method to the C12 ring system. scripps.edu

Table 1: Examples of Sharpless Asymmetric Dihydroxylation

AlkeneLigand SystemProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)
StyreneAD-mix-β(S)-1-Phenyl-1,2-ethanediol>9597
1-DeceneAD-mix-β(S)-1,2-Decanediol8597
trans-StilbeneAD-mix-β(1S,2S)-1,2-Diphenyl-1,2-ethanediol95>99

Note: The data in this table is illustrative of the general effectiveness of the Sharpless Asymmetric Dihydroxylation for various alkenes and is not specific to cyclododecene.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods provide a powerful alternative for accessing enantiopure diols, often involving the kinetic resolution of a racemic mixture. Lipases are a class of enzymes that have been extensively used for this purpose due to their stereoselectivity and broad substrate tolerance. diva-portal.org

The most common approach is the enzymatic kinetic resolution of a racemic 1,2-diol via enantioselective acylation. In this process, a lipase (B570770) is used to catalyze the acylation of one of the diol enantiomers in the presence of an acyl donor, such as vinyl acetate. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched diol, which can then be separated. Candida antarctica lipase B (CALB) is a particularly effective and widely used biocatalyst for the resolution of a variety of alcohols, including vicinal diols. nih.govudel.edu

The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity, with higher E-values indicating better separation of the enantiomers. CALB has been shown to exhibit high E-values in the resolution of various diols. The choice of solvent and acyl donor can significantly influence both the reaction rate and the enantioselectivity of the enzymatic resolution.

While specific studies on the chemoenzymatic resolution of 1,2-cyclododecanediol (B95524) are not extensively detailed, the principles of this methodology are broadly applicable. For instance, the resolution of racemic 1,2-propanediol derivatives has been successfully achieved using CALB. libretexts.org

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Diols

Racemic DiolLipaseAcyl DonorUnreacted Diol (ee, %)Acylated Diol (ee, %)
1-Phenyl-1,2-ethanediolCandida antarctica Lipase BVinyl Acetate>99>99
1,2-HexanediolPseudomonas cepacia LipaseVinyl Acetate9895
trans-1,2-Cyclohexanediol (B13532)Candida antarctica Lipase BIsopropenyl Acetate>9998

Note: This table provides examples of the successful application of lipase-catalyzed kinetic resolution to various vicinal diols and is intended to illustrate the general utility of the method.

Stereocontrolled Reductive and Oxidative Routes

Stereocontrolled reduction of a prochiral diketone or a related precursor offers another pathway to chiral 1,2-diols. The reduction of 1,2-cyclododecanedione (B11951734) can, in principle, lead to both syn- and anti-diols, depending on the reducing agent and reaction conditions. The use of chiral reducing agents or catalysts can enable the enantioselective reduction of the diketone to a single enantiomer of the diol. For example, the stereoselective reduction of 2-hydroxy ketones to either syn- or anti-1,2-diols has been demonstrated using different reagents, where chelation control can play a significant role in determining the diastereoselectivity. researchgate.net

Alternatively, stereocontrolled oxidative routes can be employed. One such method involves the diastereoselective epoxidation of an alkene followed by regioselective and stereospecific ring-opening of the resulting epoxide. For cyclododecene, epoxidation typically yields the trans-epoxide. The subsequent hydrolysis of this epoxide, either under acidic or basic conditions, proceeds via an anti-addition mechanism to afford the trans-1,2-diol. youtube.com To achieve an enantiomerically pure diol via this route, an asymmetric epoxidation of the cyclododecene would be required in the first step.

Diastereoselective Synthesis of Cyclododecanediol (B12658253) Precursors

The synthesis of stereochemically defined precursors is crucial for the successful preparation of specific diastereomers of 1,2-cyclododecanediol. A key precursor for the trans-diol is trans-cyclododecene oxide. The epoxidation of cyclododecene with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), generally proceeds with high diastereoselectivity to give the trans-epoxide. nih.gov The large ring size and conformational flexibility of cyclododecene influence the approach of the reagent, leading to the preferential formation of the less sterically hindered trans-product.

Subsequent ring-opening of this meso-epoxide with a nucleophile, such as water or hydroxide, occurs via an S_N2-type mechanism with inversion of configuration at the attacked carbon atom. This results in the formation of the anti-diol, which in the case of a cyclic system corresponds to the trans-1,2-diol. The control of diastereoselectivity in the epoxidation step is therefore a critical factor in obtaining the desired diastereomer of the diol.

Chiral Resolution Techniques for Enantiopure Diols

For cases where a racemic mixture of 1,2-cyclododecanediol is obtained, chiral resolution provides a means to separate the enantiomers. diva-portal.org One of the most established methods for the resolution of racemic alcohols is the formation of diastereomeric derivatives with a chiral resolving agent. libretexts.org

This typically involves reacting the racemic diol with an enantiomerically pure chiral acid or a derivative thereof to form a mixture of diastereomeric esters or salts. wikipedia.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. wikipedia.orgyoutube.com After separation, the chiral auxiliary can be cleaved to yield the individual enantiomers of the diol.

Commonly used chiral resolving agents for alcohols include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org For example, racemic trans-1,2-cyclohexanediol has been successfully resolved through the formation of diastereomeric cocrystals with tartaric acid. nih.gov The choice of resolving agent and the crystallization solvent are critical for achieving efficient separation.

Table 3: Common Chiral Resolving Agents for Alcohols

Resolving AgentType of Derivative FormedSeparation Method
(+)- or (-)-Tartaric AcidDiastereomeric esters or saltsFractional Crystallization
(R)- or (S)-Mandelic AcidDiastereomeric estersFractional Crystallization
(+)- or (-)-Camphorsulfonic AcidDiastereomeric esters or saltsFractional Crystallization
(-)-Menthyloxyacetyl ChlorideDiastereomeric estersChromatography/Crystallization

Sophisticated Stereochemical Analysis and Structural Elucidation of S,s + 1,2 Cyclododecanediol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the structural elucidation of organic compounds. longdom.org It provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. wordpress.com

Two-Dimensional (2D) NMR Techniques (e.g., COSY, NOESY)

Two-dimensional (2D) NMR techniques have revolutionized the analysis of complex molecules by spreading NMR signals across two frequency axes, which enhances resolution and reveals correlations between different nuclei. wikipedia.org

Correlation Spectroscopy (COSY) is a fundamental 2D NMR experiment that identifies protons that are coupled to each other, typically through two or three bonds. creative-biostructure.comlibretexts.org In the COSY spectrum of (S,S)-(+)-1,2-Cyclododecanediol, cross-peaks would be observed between the protons on the hydroxyl-bearing carbons (C1 and C2) and the protons on the adjacent methylene (B1212753) groups of the cyclododecane (B45066) ring. This provides unambiguous confirmation of the 1,2-diol arrangement.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.orgslideshare.net This is particularly valuable for determining stereochemistry. In this compound, NOESY can be used to establish the relative stereochemistry of the two hydroxyl groups. For the (S,S) enantiomer, NOE cross-peaks would be expected between the protons on C1 and C2 if they are in a pseudo-axial or pseudo-equatorial orientation that brings them into close proximity. The presence or absence of specific NOE signals helps to define the conformation of the twelve-membered ring and the spatial relationship of the substituents.

2D NMR Technique Information Provided Application to this compound
COSY Through-bond proton-proton correlationsConfirms the connectivity of the -CH(OH)-CH(OH)- fragment and its position within the cyclododecane ring.
NOESY Through-space proton-proton correlationsElucidates the relative stereochemistry of the hydroxyl groups and the preferred conformation of the cyclododecane ring.

Chiral Shift Reagents and Derivatization Strategies for Enantiomeric Purity Assessment

Assessing the enantiomeric purity of a chiral compound is crucial. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this determination.

Chiral Shift Reagents (CSRs) are lanthanide complexes that can reversibly bind to Lewis basic sites in a substrate molecule, such as the hydroxyl groups in this compound. libretexts.org When a chiral shift reagent is added to a solution of a racemic or enantiomerically enriched mixture, it forms diastereomeric complexes that exhibit different NMR chemical shifts. libretexts.orgharvard.edu This allows for the differentiation and quantification of the enantiomers present. For this compound, the use of a chiral europium-based shift reagent would be expected to induce separate signals for the (S,S) and (R,R) enantiomers, enabling the determination of the enantiomeric excess (ee).

Chiral Derivatizing Agents (CDAs) offer another robust method for determining enantiomeric purity. libretexts.org In this approach, the chiral diol is reacted with a chiral agent to form a mixture of diastereomers. These diastereomers have distinct physical properties, including different NMR spectra, which allows for their quantification. nih.gov A common strategy for diols involves reaction with a chiral boronic acid, such as a derivative of 1,2-diphenylethylenediamine, to form diastereomeric boronate esters. nih.govnih.gov The resulting diastereomers of the derivatized this compound would exhibit well-resolved signals in their ¹H or ¹⁹F NMR spectra, facilitating the accurate measurement of the enantiomeric ratio.

Method Principle Application to this compound
Chiral Shift Reagents (CSRs) Formation of transient diastereomeric complexes with a lanthanide reagent, leading to separation of NMR signals for enantiomers. libretexts.orgrsc.orgAddition of a chiral europium complex to a sample of 1,2-cyclododecanediol (B95524) to resolve the signals of the (S,S) and (R,R) enantiomers.
Chiral Derivatizing Agents (CDAs) Covalent reaction with a chiral reagent to form stable diastereomers with distinct NMR spectra. nih.govReaction with a chiral boronic acid to form diastereomeric boronate esters, allowing for quantification by NMR.

Chiroptical Spectroscopy for Absolute Configuration Determination

While NMR spectroscopy is excellent for determining relative stereochemistry and enantiomeric purity, chiroptical techniques are the primary methods for assigning the absolute configuration of a chiral molecule. youtube.com These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. mtoz-biolabs.com

Electronic Circular Dichroism (ECD) Analysis

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. encyclopedia.pub The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the molecule's absolute configuration. nih.govresearchgate.net

For this compound, the ECD spectrum is typically measured in a suitable solvent. The experimental spectrum is then compared to a theoretically calculated spectrum. nih.gov The calculation involves first performing a conformational search to identify the low-energy conformers of the molecule. Then, for a chosen absolute configuration (e.g., S,S), the ECD spectrum for each conformer is calculated using time-dependent density functional theory (TDDFT). nih.gov A Boltzmann-averaged spectrum is then generated and compared to the experimental one. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.govnih.gov For terminal 1,2-diols, the exciton (B1674681) chirality method can also be a powerful tool for predicting the sign of the Cotton effect based on the spatial arrangement of chromophores. nih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is the infrared analog of ECD, measuring the differential absorption of left and right circularly polarized light in the vibrational transition region. wikipedia.orgchemrxiv.org VCD is a powerful technique for determining the absolute configuration of chiral molecules, especially when they lack a strong UV-Vis chromophore. nih.gov

The VCD spectrum of this compound would provide a rich fingerprint of its stereochemistry. Similar to ECD analysis, the experimental VCD spectrum is compared to a spectrum calculated for a specific enantiomer. mdpi.comru.nl The calculation involves geometry optimization and frequency calculations for the stable conformers, followed by the prediction of the VCD intensities. The excellent agreement between the experimental and calculated spectra for a particular enantiomer provides a reliable determination of the absolute configuration.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is the measurement of the change in optical rotation of a chiral substance with the wavelength of light. wikipedia.orgslideshare.net An ORD curve is a plot of specific rotation versus wavelength. pbsiddhartha.ac.in In regions where the molecule absorbs light, the ORD curve will show a characteristic peak and trough, known as a Cotton effect. slideshare.net The sign of the Cotton effect is directly related to the stereochemistry of the molecule.

For this compound, the ORD curve would be expected to show a positive Cotton effect. The shape and sign of the ORD curve can be compared to those of structurally related compounds with known absolute configurations or to theoretical predictions to confirm the (S,S) assignment. youtube.comresearchgate.net While ECD and VCD are often preferred for their higher information content, ORD remains a valuable and classic chiroptical technique.

Chiroptical Technique Principle Application to this compound
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light. encyclopedia.pubComparison of the experimental ECD spectrum with theoretically calculated spectra for the (S,S) enantiomer to confirm the absolute configuration.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light. wikipedia.orgComparison of the experimental VCD spectrum with theoretically calculated spectra to provide an independent and reliable assignment of the absolute configuration.
Optical Rotatory Dispersion (ORD) Variation of optical rotation with the wavelength of light. wikipedia.orgMeasurement of the ORD curve and analysis of the Cotton effect to confirm the (S,S) configuration.

X-ray Crystallography of this compound and its Crystalline Derivatives

X-ray crystallography stands as the definitive method for determining the absolute configuration and detailed three-dimensional structure of a crystalline compound. libretexts.org By measuring the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise map of electron density and thus infer the exact positions of atoms in space, along with bond lengths, bond angles, and torsional angles. cam.ac.uk

For this compound, a single-crystal X-ray diffraction study would provide unambiguous confirmation of the (S,S) configuration at the C1 and C2 chiral centers. Furthermore, it would reveal the preferred conformation of the flexible 12-membered cyclododecane ring, which is a topic of significant conformational interest. The analysis would also detail the intermolecular interactions, such as hydrogen bonding between the hydroxyl groups, which govern the crystal packing.

As of the latest searches of major crystallographic databases, including the Cambridge Structural Database (CSD), a public crystal structure for this compound has not been deposited. wikipedia.orgresearchgate.net However, the type of data that would be generated from such an analysis is well-established.

In cases where a target compound does not readily form crystals suitable for X-ray diffraction, the preparation of crystalline derivatives is a common and powerful strategy. For this compound, derivatization of the hydroxyl groups to form esters (e.g., p-nitrobenzoates) or urethanes could yield highly crystalline materials amenable to analysis. nuph.edu.ua An X-ray structure of such a derivative would still allow for the unequivocal assignment of the absolute stereochemistry of the parent diol. nih.gov

Table 1: Hypothetical Crystallographic Data for this compound This table represents the type of parameters that would be obtained from a successful X-ray crystallographic analysis. The values are illustrative.

ParameterDescriptionHypothetical Value
Chemical FormulaThe elemental composition of the molecule.C₁₂H₂₄O₂
Molecular WeightThe mass of one mole of the compound.200.32 g/mol
Crystal SystemThe symmetry system of the crystal lattice.Orthorhombic
Space GroupThe specific symmetry group of the crystal.P2₁2₁2₁
C1-C2 Bond LengthThe distance between the two stereogenic carbon atoms.1.54 Å
O1-C1-C2-O2 Torsion AngleThe dihedral angle defining the relative orientation of the hydroxyl groups.65°
Flack ParameterA value used to confirm the absolute stereochemistry.0.05(3)

Advanced Chromatographic and Mass Spectrometric Approaches for Purity and Identity Confirmation (e.g., GC-MS)

To confirm the purity and verify the identity of this compound, a combination of chromatography and mass spectrometry is indispensable. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful hyphenated technique that separates volatile compounds and then provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. libretexts.org

Enantioselective Gas Chromatography

Confirming the enantiomeric purity of this compound requires a specialized chromatographic method known as chiral chromatography. gcms.cz Enantiomers possess identical physical properties, such as boiling point and polarity, making their separation on standard achiral columns impossible. Chiral gas chromatography utilizes a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives, which interacts diastereomerically with the enantiomers. gcms.czuni-muenchen.de This differential interaction leads to different retention times, allowing for their separation and quantification. chromatographyonline.com

For the analysis of this compound, a GC equipped with a column such as one containing a permethylated beta-cyclodextrin (B164692) phase would be suitable. researchgate.net The (S,S) enantiomer would be expected to elute at a different time than its (R,R) counterpart, enabling the determination of enantiomeric excess (ee).

Table 2: Typical Parameters for Chiral GC Analysis This table outlines a representative set of conditions for the enantioselective separation of a chiral diol.

ParameterDescriptionTypical Value/Condition
GC SystemGas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).Agilent 7890B or equivalent
ColumnChiral capillary column.Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film) or similar
Carrier GasInert gas to move the sample through the column.Helium or Hydrogen, 1.0 mL/min
Injector TemperatureTemperature at which the sample is vaporized.250 °C
Oven ProgramTemperature gradient to elute compounds.100 °C (hold 2 min), then ramp at 5 °C/min to 220 °C
DetectorDevice for sensing the eluted compounds.FID at 250 °C or MS

Mass Spectrometry (MS)

When coupled with GC, mass spectrometry provides definitive structural confirmation. In electron ionization (EI) mode, the analyte is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. chemguide.co.uk The mass spectrum of 1,2-cyclododecanediol (stereochemistry unspecified) shows characteristic fragmentation. nih.gov

The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 200, confirming the molecular formula C₁₂H₂₄O₂. nih.govnih.gov As is common for alcohols, this peak may be weak or absent due to the instability of the molecular ion. libretexts.org The fragmentation pattern is dominated by cleavages typical for cyclic alcohols. Key fragment ions would arise from the loss of water (H₂O) from the molecular ion (m/z 182), and α-cleavages adjacent to the hydroxyl groups, leading to ring-opening and subsequent fragmentation. The complex pattern of peaks at lower m/z values represents various hydrocarbon fragments resulting from the breakdown of the cyclododecane ring. libretexts.orgchemguide.co.uk

Table 3: Predicted Mass Spectrometry Fragmentation for 1,2-Cyclododecanediol Based on general fragmentation rules for alcohols and cyclic alkanes.

m/z (Mass/Charge)Proposed Fragment IdentityFragmentation Pathway
200[C₁₂H₂₄O₂]⁺Molecular Ion (M⁺)
182[M - H₂O]⁺Loss of a water molecule
171[M - C₂H₅]⁺ or [M - CHO]⁺Loss of an ethyl or formyl radical
98[C₇H₁₄]⁺ or [C₆H₁₀O]⁺Ring cleavage fragment
84[C₆H₁₂]⁺Ring cleavage fragment (e.g., cyclohexene (B86901) radical cation)
57[C₄H₉]⁺Alkyl fragment (e.g., butyl cation)

Applications of S,s + 1,2 Cyclododecanediol in Enantioselective Catalysis and Asymmetric Induction

As Chiral Auxiliaries for Diastereoselective Transformations

Chiral auxiliaries are stereogenic compounds that are temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to produce a specific stereoisomer of the product. wikipedia.org The auxiliary is then removed, having fulfilled its role in inducing asymmetry. (S,S)-(+)-1,2-Cyclododecanediol can be effectively employed as a chiral auxiliary, particularly in reactions where the formation of new stereocenters is crucial.

Design Principles and Structural Modifications for Optimized Induction

The effectiveness of a chiral auxiliary is rooted in its ability to create a sterically and electronically differentiated environment around the reactive center of the substrate. For diol-based auxiliaries like this compound, the design principles for optimizing diastereoselective induction often involve the formation of cyclic derivatives, such as acetals or ketals, with the substrate or a reactant. nih.gov

The large cyclododecane (B45066) ring of this compound can provide a significant steric bias, effectively shielding one face of the reactive molecule. This steric hindrance forces an incoming reagent to approach from the less hindered face, leading to a high degree of diastereoselectivity. Structural modifications can be introduced to fine-tune this steric and electronic influence. For instance, the hydroxyl groups of the diol can be derivatized to create more rigid structures, further enhancing the predictability of the stereochemical outcome. The inherent C2 symmetry of the auxiliary simplifies the analysis of the transition states, as it reduces the number of possible competing pathways.

Influence on Alkylation and Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Diels-Alder, Cyclopropanation)

The application of chiral auxiliaries derived from diols has been demonstrated in a variety of carbon-carbon bond-forming reactions, which are fundamental in organic synthesis for building molecular complexity.

Alkylation Reactions: Chiral auxiliaries are instrumental in guiding the stereoselective alkylation of enolates. blogspot.comharvard.edu While specific examples detailing the use of this compound in this context are not prevalent in the provided search results, the general principle involves the formation of a chiral enolate where the auxiliary dictates the trajectory of the incoming electrophile. For instance, chiral cyclic diols have proven to be excellent auxiliaries for the asymmetric alkylation of β-keto esters. researchgate.net

Aldol Reactions: The aldol reaction is a powerful tool for forming carbon-carbon bonds and creating two new stereocenters. researchgate.net Chiral auxiliaries, such as the well-known Evans oxazolidinones, play a crucial role in controlling the stereochemistry of this reaction. blogspot.comyoutube.com Diol-derived auxiliaries can similarly be used to form chiral acetals or ketals with aldehydes or ketones, which then undergo diastereoselective aldol-type additions. A three-step sequence involving an aldol reaction, a directed cyclopropanation, and a retro-aldol reaction has been described for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes, showcasing the utility of chiral auxiliaries in multi-step transformations. rsc.org

Diels-Alder Reactions: The Diels-Alder reaction is a concerted cycloaddition that forms a six-membered ring and can generate up to four new stereocenters. wikipedia.orgwiley-vch.de Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the diene's approach. nih.govharvard.edu While the direct use of this compound as an auxiliary in Diels-Alder reactions is not explicitly detailed, the principle is well-established with other chiral diols and alcohols.

Cyclopropanation Reactions: Asymmetric cyclopropanation is a key method for synthesizing chiral cyclopropanes, which are important structural motifs in many natural products and pharmaceuticals. unl.ptresearchgate.net Chiral auxiliaries can direct the stereochemical course of cyclopropanation reactions, for example, in the Simmons-Smith reaction of chiral unsaturated esters or amides. unl.pt The stereodirecting effect of a temporary β-hydroxyl stereocenter, generated from an aldol reaction with a chiral auxiliary, has been utilized in directed cyclopropanation. rsc.org

Strategies for Auxiliary Attachment and Recovery/Recycling

A key consideration in the use of chiral auxiliaries is the efficiency of their attachment to the substrate and their subsequent removal and recovery for reuse, which is crucial for the economic viability of a synthetic route. wikipedia.org

Attachment strategies typically involve the reaction of the diol with a suitable functional group on the substrate to form a covalent bond. For this compound, this often involves the formation of an acetal (B89532) or ketal with a carbonyl group of the substrate.

Recovery and recycling are equally important. After the diastereoselective transformation, the auxiliary must be cleaved from the product without racemizing the newly formed stereocenters. For diol-derived auxiliaries, this is often achieved by hydrolysis of the acetal or ketal linkage under acidic conditions. The recovered auxiliary can then be purified and reused in subsequent reactions. For example, in the synthesis of α,α-disubstituted α-amino acids using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary, the auxiliary was removed using BF₃-OEt₂. nih.gov

As Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

Beyond their role as chiral auxiliaries, chiral diols like this compound serve as important precursors for the synthesis of chiral ligands. These ligands coordinate to a metal center, creating a chiral catalyst that can mediate a wide range of enantioselective transformations. bohrium.com The C2-symmetry of the diol is often translated to the resulting ligand, which can be advantageous in asymmetric catalysis.

Design and Synthesis of Coordination Complexes Incorporating Diol-Derived Ligands

The design of chiral ligands from this compound typically involves the modification of the hydroxyl groups to introduce donor atoms capable of coordinating to a transition metal. hud.ac.uk These donor atoms are often phosphorus, nitrogen, or sulfur. The large, conformationally flexible cyclododecane backbone can create a well-defined chiral pocket around the metal center, influencing the binding of the substrate and the subsequent reaction pathway.

The synthesis of these ligands often involves a multi-step sequence starting from the chiral diol. The resulting ligands can then be reacted with a suitable metal precursor, such as a rhodium, iridium, palladium, or platinum salt, to form the active chiral catalyst. bohrium.com The coordination of the ligand to the metal can sometimes lead to the formation of diastereomeric complexes due to the creation of a stereogenic metal center or the restricted rotation of certain bonds in the ligand. nih.govcsic.es

Applications in Asymmetric Hydrogenation, Oxidation, and Functionalization Reactions

Chiral metal complexes derived from diol-based ligands have proven to be effective catalysts in a variety of important asymmetric reactions.

Asymmetric Hydrogenation: This is one of the most widely used methods for the synthesis of enantiomerically pure compounds. Chiral phosphine (B1218219) ligands derived from C2-symmetric diols have been successfully employed in rhodium-catalyzed asymmetric hydrogenation of various substrates, including enamides and β-substituted acrylic esters, to afford products with high enantiomeric excess. nih.govnih.govrsc.org The rigid backbone of some diol-derived ligands can play a crucial role in stabilizing the conformation of the metal-ligand chelate, leading to higher enantioselectivities. nih.gov

Asymmetric Oxidation: The enantioselective oxidation of sulfides to chiral sulfoxides is a significant transformation, as chiral sulfoxides are valuable intermediates in organic synthesis and can be found in several pharmaceutical compounds. researchgate.net Chiral titanium complexes prepared from chiral diols, such as BINOL, have been used as catalysts for the asymmetric oxidation of sulfides with high enantioselectivity. ias.ac.in While direct examples with this compound are not prominent, the principle extends to other chiral diols.

Asymmetric Functionalization Reactions: This broad category includes a range of transformations where a functional group is introduced enantioselectively. Chiral ligands derived from diols can be used in reactions like asymmetric allylic alkylation, Michael additions, and various cycloadditions. bohrium.comrsc.org For example, rhodium complexes of chiral diol-derived ligands have been applied in asymmetric 1,4-addition reactions. researchgate.net

Understanding Ligand-Metal Interaction and Chiral Pocket Formation for Stereocontrol

In metal-catalyzed enantioselective reactions, chiral ligands are crucial for inducing stereoselectivity. A C₂-symmetric diol such as this compound possesses the necessary structural features to act as an effective chiral ligand. The two hydroxyl groups can coordinate to a metal center, forming a stable chelate ring.

The interaction between the diol ligand and a metal ion is foundational to creating a defined chiral environment. When this compound binds to a metal, the large, flexible twelve-membered carbon ring would be forced into a specific, sterically constrained conformation. This arrangement, dictated by the (S,S) stereochemistry of the hydroxyl groups, creates a three-dimensional asymmetric space around the metal's active site, often referred to as a "chiral pocket". doi.org

The precise geometry of this chiral pocket is critical for stereocontrol. It selectively allows a substrate to approach the metal center from a specific trajectory, while sterically hindering other approaches. This facial discrimination ensures that the subsequent chemical transformation occurs preferentially on one prochiral face of the substrate, leading to the formation of one enantiomer in excess. The effectiveness of the stereocontrol would depend on the rigidity of the ligand-metal complex and the degree of differentiation it imposes on the transition states leading to the different stereoisomers. nih.gov

While this mechanism is well-established for many chiral diols used in catalysis, such as those derived from BINOL or TADDOL, no specific studies detailing the coordination behavior, complex structures, or the precise nature of the chiral pocket formed by this compound with various metals were identified in the literature search.

Potential Role in Organocatalysis (e.g., as Hydrogen Bond Donors)

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful field in asymmetric synthesis. Chiral diols can function as organocatalysts, typically by acting as Brønsted acids or through hydrogen bonding interactions. nih.gov The hydroxyl groups of this compound have the potential to act as hydrogen bond donors.

In a hypothetical organocatalytic reaction, the diol could activate an electrophilic substrate by forming hydrogen bonds with it. For instance, it could coordinate to a carbonyl group, increasing its electrophilicity and lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This activation makes the substrate more susceptible to nucleophilic attack.

The chiral scaffold of the diol would orient the bound substrate in a specific conformation, creating a chiral environment. scienceopen.com A nucleophile would then preferentially attack one face of the activated electrophile, directed by the steric and electronic properties of the catalyst's chiral backbone. This mechanism, known as hydrogen-bond catalysis, is a common strategy for achieving high enantioselectivity in reactions like Michael additions, Diels-Alder reactions, and aldol reactions. nih.govcsic.es

Mechanistic Insights into Reactions Involving S,s + 1,2 Cyclododecanediol Derivatives

Elucidation of Reaction Pathways and Transition States

The reactions of (S,S)-(+)-1,2-cyclododecanediol derivatives are governed by fundamental principles of organic reaction mechanisms, including nucleophilic substitution, elimination, and cycloaddition. The specific pathway taken is highly dependent on the nature of the reactants, reagents, and reaction conditions.

The hydroxyl groups of the diol are key functional handles. They can be converted into better leaving groups, such as tosylates or mesylates, to facilitate nucleophilic substitution reactions. For example, the conversion of the diol to a ditosylate would activate the C-O bonds for subsequent reaction with nucleophiles. The ensuing reaction would typically proceed via an SN2 pathway. youtube.com In such a case, the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the reaction center. youtube.comlumenlearning.com The transition state for this process involves a pentacoordinate carbon atom where the nucleophile and the leaving group are in apical positions. e3s-conferences.org

Alternatively, if a reaction were to proceed through an SN1 mechanism, which is less likely for secondary alcohols unless a very stable carbocation can be formed, it would involve the formation of a planar carbocation intermediate after the leaving group departs. youtube.com Subsequent attack by a nucleophile could occur from either face of the carbocation, leading to a mixture of stereoisomers (racemization). lumenlearning.comyoutube.com

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating these pathways. e3s-conferences.org Calculations can be used to model the structures and energies of reactants, transition states, and products, providing thermodynamic and kinetic information about the reaction. e3s-conferences.org For instance, transition state modeling can help rationalize and predict the stereoselectivity of a reaction by comparing the activation energies of different possible pathways. e3s-conferences.org

Kinetic and Stereochemical Studies of Diol-Mediated Processes

Kinetic studies provide quantitative data on reaction rates, while stereochemical analysis reveals the three-dimensional arrangement of atoms in the products. Together, they offer profound insights into reaction mechanisms.

The rate of a reaction involving a derivative of this compound is influenced by factors such as the strength of the nucleophile, the nature of the leaving group, and the steric hindrance around the reaction center. youtube.com For SN2 reactions, the rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com

Stereochemical studies are paramount for reactions involving chiral molecules. When a reaction occurs at one of the chiral centers of a derivative of this compound, the stereochemical outcome can be retention, inversion, or racemization. lumenlearning.com

Inversion of configuration is the hallmark of an SN2 reaction. lumenlearning.com

Racemization (the formation of an equal mixture of enantiomers) suggests the involvement of an achiral intermediate, such as a carbocation in an SN1 reaction. lumenlearning.com

Retention of configuration is less common but can occur through mechanisms involving double inversion or the formation of an intermediate that shields one face of the molecule.

The table below summarizes the expected stereochemical outcomes for common reaction mechanisms at a chiral center of a cyclododecanediol (B12658253) derivative.

Reaction MechanismIntermediateStereochemical Outcome
SN2 Pentacoordinate Transition StateInversion
SN1 Planar CarbocationRacemization (mixture of inversion and retention)
E2 ConcertedStereospecific (e.g., anti-periplanar geometry required)
ReactantRate Constant (k) with OH radicals (cm³ molecule⁻¹ s⁻¹)
Cyclohexene (B86901)(6.35 ± 0.12) x 10⁻¹¹
cis-Cyclooctene(5.16 ± 0.15) x 10⁻¹¹
cis-Cyclodecene(4.18 ± 0.06) x 10⁻¹¹
Data from a relative rate study at 297 ± 2 K, providing context on the reactivity of the cycloalkene backbone. researchgate.net

Role of Non-Covalent Interactions in Stereoselectivity and Reaction Rates

Non-covalent interactions, although weak individually, can collectively play a decisive role in catalysis, influencing both reaction rates and, crucially, stereoselectivity. nih.govresearchgate.net In reactions involving derivatives of this compound, interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces are critical.

The two hydroxyl groups of the diol are capable of acting as hydrogen bond donors. In catalytic applications, these groups can pre-organize a substrate by forming a bidentate hydrogen-bonding complex, holding it in a specific orientation for a subsequent stereoselective reaction. nih.govmdpi.com This two-point binding can create a well-defined chiral environment around the reacting species, effectively lowering the energy of the transition state for the formation of one stereoisomer over the other. nih.gov

The mechanism of many organocatalysts relies on the ability to activate substrates and stabilize transition states solely through non-covalent interactions. nih.govmdpi.com For example, a catalyst featuring a diol moiety could interact with a substrate through a network of hydrogen bonds, leading to significant rate accelerations and high levels of enantioselectivity. mdpi.com The cooperative effect of multiple weak interactions is often responsible for the high degree of order required for stereoinduction in the transition state. nih.gov Computational studies can help visualize and quantify these interactions, such as H-bonding between a catalyst and substrate, revealing how they steer the reaction toward the observed product. mdpi.com

Computational and Theoretical Investigations of S,s + 1,2 Cyclododecanediol

Quantum Chemical Studies of Molecular Structure and Conformation

The three-dimensional arrangement of atoms in a molecule, its conformation, is fundamental to its chemical and physical properties. For a flexible 12-membered ring system like (S,S)-(+)-1,2-cyclododecanediol, a multitude of conformations are possible. Quantum chemical studies are essential for identifying the most stable, low-energy conformations and understanding the energetic landscape that governs their interconversion.

Researchers employ various computational methods to explore the conformational space of such molecules. A common approach involves a combination of molecular mechanics for an initial broad search, followed by more accurate quantum mechanical methods, such as Density Functional Theory (DFT), to refine the geometries and energies of the most plausible conformers. nih.gov These calculations consider the subtle interplay of factors like torsional strain, van der Waals interactions, and intramolecular hydrogen bonding between the two hydroxyl groups. The stability of cyclohexane (B81311) derivatives, for instance, is often analyzed by considering 1,3-diaxial interactions in chair conformations, a principle that can be extended to larger, more complex ring systems. sapub.org

For this compound, the key structural elements influencing its conformation are the large carbocyclic ring and the two adjacent hydroxyl groups with (S,S) stereochemistry. The orientation of these hydroxyl groups (axial vs. equatorial-like positions) and the potential for intramolecular hydrogen bonding are critical in determining the most stable conformers. Computational analysis allows for the precise calculation of bond lengths, bond angles, and dihedral angles for each conformer. sapub.org This data is crucial for understanding how the molecule will interact with other chemical species.

Table 1: Key Aspects of Conformational Analysis for this compound

Parameter InvestigatedComputational MethodSignificance
Potential Energy SurfaceMolecular Mechanics (MM), DFTIdentifies low-energy conformers and transition states between them.
Geometric ParametersDFT OptimizationProvides precise bond lengths, bond angles, and dihedral angles. sapub.org
Intramolecular H-BondingQuantum Theory of Atoms in Molecules (QTAIM)Determines the strength and nature of hydrogen bonds between hydroxyl groups.
Relative StabilitiesDFT, Ab Initio MethodsCalculates the energy differences between various conformers.

These computational studies reveal that even seemingly flexible molecules often adopt a few preferred shapes in solution, which is a critical factor in their role in asymmetric catalysis and molecular recognition. nih.gov

Prediction of Spectroscopic Properties (e.g., ECD, VCD spectra simulation)

Spectroscopic techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful experimental methods for determining the absolute configuration of chiral molecules. The predictive power of computational chemistry is particularly valuable in this area, as simulating these spectra can provide a reliable way to assign the stereochemistry of a compound by comparing the calculated spectrum with the experimental one.

The process involves first determining the low-energy conformations of the molecule, as described in the previous section. Then, for each significant conformer, the spectroscopic properties are calculated using quantum mechanical methods. For ECD, Time-Dependent Density Functional Theory (TDDFT) is a widely used approach. technologynetworks.comunits.it For VCD, which arises from the differential absorption of left and right circularly polarized infrared light, calculations must accurately predict both the vibrational frequencies and the corresponding rotational strengths. arxiv.orgru.nl

The final simulated spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers. A good match between the simulated spectrum of a particular enantiomer (e.g., (S,S)) and the experimental spectrum provides strong evidence for the absolute configuration of the synthesized or isolated compound. scispace.com These simulations are sensitive to the chosen computational method (functional) and basis set, requiring careful validation. technologynetworks.com The inclusion of electron correlation effects can be significant for accurate predictions. arxiv.org

Table 2: Computational Workflow for Spectroscopic Prediction

StepDescriptionCommon Computational Tools
1. Conformational SearchIdentify all relevant low-energy conformers of the molecule.Molecular Mechanics, DFT
2. Geometry OptimizationOptimize the structure of each conformer at a high level of theory.DFT (e.g., B3LYP, CAM-B3LYP)
3. Frequency CalculationCompute vibrational frequencies and intensities for VCD.DFT
4. Excitation Energy CalculationCompute electronic transition energies and rotational strengths for ECD.TDDFT
5. Spectral AveragingGenerate the final spectrum by Boltzmann-averaging the contributions of each conformer.Statistical Mechanics

This combination of experimental and computational spectroscopy is a cornerstone of modern stereochemical analysis.

Reaction Mechanism Modeling and Transition State Characterization for Diol-Based Catalysis

This compound can serve as a chiral ligand or catalyst in asymmetric synthesis. Understanding how it induces stereoselectivity is crucial for its effective application and for the design of new, more efficient catalysts. Computational modeling provides a molecular-level picture of the reaction mechanism.

By using quantum chemical methods, researchers can map out the entire potential energy surface of a catalyzed reaction. This involves identifying the structures of the reactants, intermediates, products, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and its structure determines the rate and selectivity of the reaction. rsc.orgnih.gov

In diol-based catalysis, the diol's hydroxyl groups often play a key role by coordinating to a metal center or a reagent, creating a well-defined chiral environment around the reacting substrate. nih.gov DFT calculations can model these interactions, including crucial hydrogen bonds, and determine the energies of the different possible transition states that lead to the various stereoisomeric products. rsc.org The enantioselectivity of the reaction arises from the energy difference between the diastereomeric transition states. The lower energy transition state will be more easily accessible, leading to the major enantiomer. These computational studies can reveal subtle steric and electronic effects that govern the outcome of the reaction. rsc.org

Application of Machine Learning in Predictive Organic Chemistry for Chiral Diol Systems

The application of machine learning (ML) is a rapidly growing area in chemistry, offering new ways to predict molecular properties and reaction outcomes. nih.gov For chiral diol systems, ML models can be trained on large datasets of known reactions to predict the performance of new, untested catalysts or reaction conditions. acs.orgucla.edu

Instead of relying solely on computationally expensive quantum chemical calculations for every new system, ML can identify patterns in existing data to make rapid predictions. nih.gov For example, an ML model could be developed to predict the enantioselectivity of a reaction catalyzed by a series of chiral diols based on a set of calculated or experimentally determined molecular descriptors. researchgate.net These descriptors can encode information about the diol's structure, stereochemistry, and electronic properties. researchgate.net

Applications of ML in this context include:

Predicting Reaction Outcomes: Training models to predict the yield or enantiomeric excess of a reaction under specific conditions (catalyst, substrate, solvent, temperature). ucla.edunih.gov

Optimizing Reaction Conditions: Using algorithms to suggest the optimal set of conditions to achieve a desired outcome, reducing the need for extensive experimental screening. acs.orgomicsonline.org

Predicting Physicochemical Properties: Developing quantitative structure-property relationship (QSPR) models to predict properties like solubility or chromatographic behavior, which is important for the purification of chiral products. researchgate.netmdpi.com

While still an emerging field, the synergy between machine learning, computational chemistry, and experimental data holds the promise of accelerating the discovery and optimization of catalytic systems involving chiral diols like this compound. researchgate.net

Synthesis and Functional Exploration of Advanced Derivatives of S,s + 1,2 Cyclododecanediol

Strategic Derivatization for Enhanced Chiral Induction or Specific Reactivity

The conversion of the hydroxyl groups of (S,S)-(+)-1,2-cyclododecanediol into other functionalities is a key strategy for modulating its reactivity and enhancing its effectiveness as a chiral controller. By creating derivatives, chemists can fine-tune steric and electronic properties to achieve high levels of stereoselectivity in a variety of chemical transformations.

One effective strategy involves converting the 1,2-diol into a cyclic sulfate. This derivative can then undergo stereospecific reactions. For instance, chiral 1,2-cyclic sulfates have been shown to react with amidines to form zwitterionic intermediates, which then undergo intramolecular cyclization to yield chiral imidazolines. researchgate.net This process allows the precise stereochemistry of the original diol to be transferred to a new, valuable class of chiral compounds. researchgate.net

Another avenue of derivatization is for enhanced analytical recognition. While not specific to cyclododecanediol (B12658253), the principle of using chiral derivatization reagents is highly relevant. For example, reagents like (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol are used to react with chiral molecules, forming diastereomers that can be easily separated and detected using high-performance liquid chromatography (HPLC). nih.gov This approach enables the determination of absolute configurations and stereoisomeric composition of natural products. nih.gov A similar derivatization of this compound could produce novel chiral solvating or derivatizing agents for analytical applications.

Synthesis of Multifunctional Compounds for Advanced Applications

The diol scaffold is an ideal starting point for constructing complex molecules that possess multiple functional groups, opening the door to advanced applications in medicine and materials science. The synthesis of such compounds often relies on efficient, high-yield reactions that tolerate a variety of chemical functionalities.

A powerful approach is the one-pot, multicomponent reaction (MCR), which allows for the assembly of diverse and complex structures in a single step, increasing synthetic economy. mdpi.com The Mannich reaction, for example, is a condensation reaction that combines an aldehyde, an amine, and a compound with an acidic proton to form a more complex product, demonstrating an efficient pathway to N-Mannich bases from tetrahydroquinoline. mdpi.com This highlights a strategy where a diol derivative could be incorporated into an MCR to generate a library of multifunctional compounds.

Furthermore, the diol can be used to synthesize functional heterocyclic systems. For example, a one-step synthesis method allows for the creation of diversely substituted 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. rsc.org This reaction proceeds rapidly under mild conditions and is believed to occur via a sulfonium-mediated ring closure. rsc.org By applying this chemistry to derivatives of this compound, it would be possible to create chiral 1,2-dithiolanes. The properties of these rings, which are sensitive to the substitution pattern, could be tuned for use in dynamic networks, biosensors, and stimuli-responsive polymers. rsc.org

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and hydrophobic effects. researchgate.netresearchgate.net The process by which these molecules organize into stable, well-defined structures is known as self-assembly. researchgate.netnih.gov The inherent chirality of this compound and its derivatives makes them excellent building blocks for creating chiral supramolecular architectures.

These chiral building blocks can self-assemble into larger, ordered structures with nanoscale dimensions. nih.gov For instance, the dilauroyl amide of trans-(1R,2R)-1,2-diaminocyclohexane is known to be a "universal" gelling agent, forming fibrous aggregates that entangle into a 3D network, trapping solvent molecules. nih.gov These fibers are composed of helical stacks, demonstrating a transfer of chirality from the molecular level to the supramolecular level. nih.gov

A sophisticated application of this principle is in the fabrication of chiral nanosensors. In one study, a host-guest system was used to create a highly enantioselective nanochannel. rsc.org The chirality was induced in the system by a chiral guest, R-phenethylamine, which then amplified the chiral selectivity for recognizing ibuprofen (B1674241) enantiomers. rsc.org This demonstrates a powerful strategy where derivatives of this compound could act as the chiral host or guest to create functional supramolecular devices for chiral recognition and separation. rsc.org The use of macrocyclic hosts like cyclodextrins and calixarenes is common in this field, as they can encapsulate guest molecules to form host-guest complexes with applications in drug delivery and catalysis. researchgate.netnih.gov

Development of Novel Chiral Materials and Frameworks

The chirality of this compound can be imparted to solid-state materials, leading to the development of novel chiral polymers, crystals, and porous frameworks with unique properties and applications.

One of the most promising areas is the creation of Chiral Metal-Organic Frameworks (CMOFs). rsc.orgnih.gov MOFs are porous materials constructed from metal ions linked together by organic ligands. nih.gov While many MOFs are achiral, chirality can be introduced by using chiral ligands. A common method is the post-synthetic modification of an existing achiral framework. rsc.orgnih.gov For example, the highly stable MOF, MIL-101(Cr), has been modified with chiral amino acids like L-proline and L-tyrosine. rsc.orgnih.gov This process grafts chiral molecules onto the framework, creating chiral pockets that can be used for the enantioseparation of racemic mixtures, such as ibuprofen and 1-phenylethanol. rsc.orgnih.gov Derivatives of this compound could serve as the chiral ligands in the de novo synthesis of CMOFs or in the post-synthetic modification of existing frameworks.

Another class of chiral materials includes polymers with optically active substituents. These polymers can fold into predominantly one-handed helical structures, often stabilized by intramolecular hydrogen bonds. researchgate.net This creates a chiral superstructure that can exhibit unique chiroptical properties and potential applications in chiroptical materials and asymmetric catalysis. researchgate.net

Data Tables

Table 1: Summary of Research Findings and Applications

Derivative/SystemApplication/PurposeKey Findings
Chiral Imidazolines from Cyclic SulfatesStereospecific Synthesis1,2-diols can be converted to cyclic sulfates, which react with amidines to afford chiral imidazolines, preserving the original stereochemistry. researchgate.net
Functional 1,2-DithiolanesSynthesis of Functional HeterocyclesA one-step synthesis using bromine allows for the creation of diversely substituted 1,2-dithiolanes, whose properties can be tuned by substituent choice. rsc.org
Host-Guest Induced NanochannelsChiral Sensing and RecognitionA chiral guest molecule can induce chirality in a host-guest system within a nanochannel, amplifying enantioselectivity for chiral drug recognition. rsc.org
Chiral Metal-Organic Frameworks (CMOFs)Enantioselective SeparationAchiral MOFs can be made chiral through post-synthetic modification with chiral ligands, creating materials capable of separating racemic mixtures. rsc.orgnih.gov
Helical Poly(ω-alkynamide)sChiral Polymer MaterialsPolymers with chiral side chains can adopt one-handed helical structures, transferring molecular chirality to a macroscopic, polymeric structure. researchgate.net

Future Perspectives and Emerging Directions in S,s + 1,2 Cyclododecanediol Research

Integration in Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. scirp.org For the synthesis and utilization of chiral compounds like (S,S)-(+)-1,2-Cyclododecanediol, flow chemistry provides precise control over reaction parameters, which is crucial for achieving high enantioselectivity.

Future research will likely focus on incorporating this compound into continuous flow systems, both as a target molecule and as a chiral ligand or catalyst. The development of immobilized versions of the diol, or catalysts derived from it, onto solid supports or polymers is a key area of interest. Such supported catalysts are ideal for packed-bed reactors, allowing for simplified purification and catalyst recycling, thereby improving the process mass intensity. The selective monoprotection of symmetrical diols has been shown to have higher selectivity in a flow reactor compared to batch experiments, a principle that could be applied to reactions utilizing this compound. scirp.org

Furthermore, the integration of flow reactors with automated synthesis platforms, driven by machine learning algorithms, is a rapidly advancing field. chiralpedia.com These automated systems can rapidly screen reaction conditions, catalysts, and substrates to optimize the synthesis of complex chiral molecules. chiralpedia.comacs.org this compound and its derivatives could be included in digital libraries of chiral ligands for automated screening in high-throughput experimentation (HTE) campaigns. acs.org This data-driven approach can accelerate the discovery of novel applications and highly efficient catalytic systems based on the diol's unique structure. chiralpedia.comacs.org

Table 1: Advantages of Integrating this compound in Modern Synthesis Technologies

TechnologyProspective Application for this compoundKey Advantages
Flow Chemistry Use as an immobilized chiral ligand in a packed-bed reactor.Enhanced reaction control, improved safety, easy scalability, simplified catalyst separation. scirp.orgsyrris.com
Automated Synthesis Inclusion in digital libraries of chiral ligands for HTE.Rapid optimization of reaction conditions, accelerated discovery of new catalytic activities. chiralpedia.comacs.org
Robotics & AI Training AI models with experimental data using the diol.Discovery of novel catalysts, enhanced understanding of catalytic mechanisms. chiralpedia.com

Sustainable and Green Chemistry Approaches in Diol Synthesis and Utilization

The principles of green chemistry are increasingly critical in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources. Future research on this compound will be heavily influenced by these principles.

A key focus will be the development of eco-friendly synthetic routes to the diol itself. A promising green pathway starts from cyclododecatriene, which can be selectively epoxidized using hydrogen peroxide—a green oxidant—with a recyclable catalyst. scirp.orgscirp.org The resulting epoxide can then be hydrolyzed to the diol. This hydrolysis step can often be performed using water as a green solvent, sometimes without any additional catalyst, further enhancing the sustainability of the process. researchgate.net Biocatalytic methods, employing enzymes like epoxide hydrolases, also present a green alternative for the enantioselective ring-opening of the corresponding meso-epoxide to yield the chiral diol. alfachemic.com

In its utilization, this compound can serve as a chiral ligand in catalytic processes that replace stoichiometric chiral auxiliaries, improving atom economy. alfachemic.com The development of catalytic systems based on this diol that operate in green solvents like water, ethanol, or supercritical CO2 will be a significant area of investigation. mdpi.com For instance, the use of water as a solvent for the synthesis of 2-aminothiophene derivatives has proven effective and environmentally friendly. mdpi.com Applying similar principles to reactions catalyzed by complexes of this compound is a logical next step.

Table 2: Green Chemistry Strategies for this compound

StrategyDescriptionEnvironmental Benefit
Green Oxidants Utilizing H₂O₂ for the epoxidation of cyclododecene (B75492), a precursor to the diol. scirp.orgscirp.orgWater is the only byproduct, avoiding hazardous waste from traditional oxidants.
Recyclable Catalysts Employing recoverable catalysts for the synthesis of precursors like cyclododecanone. scirp.orgscirp.orgReduces catalyst waste and lowers process costs.
Green Solvents Performing synthetic steps, such as epoxide hydrolysis, in water. researchgate.netEliminates the need for volatile and often toxic organic solvents. mdpi.com
Biocatalysis Using enzymes (e.g., epoxide hydrolases, dioxygenases) for stereoselective synthesis. alfachemic.comReactions occur under mild conditions with high selectivity, reducing energy use and byproducts.

Exploration in New Catalytic Cycles and Enantioselective Methodologies

While well-established chiral diols like BINOL and TADDOL have been extensively studied, the unique structural features of this compound—namely its large, flexible 12-membered ring—suggest it could offer novel reactivity and selectivity in asymmetric catalysis. nih.gov Its larger bite angle and distinct chiral pocket, when complexed to a metal center or when used as an organocatalyst, could prove advantageous for specific transformations.

Future research will explore the application of this diol as a ligand in a wider range of enantioselective reactions. Chiral diols are known to be effective in promoting reactions such as asymmetric allylborations, Diels-Alder cycloadditions, and aldol (B89426) reactions. nih.govorganic-chemistry.org Investigating this compound in these contexts could lead to catalysts with improved performance for substrates that are challenging for existing systems. For example, its unique steric profile might provide superior enantiocontrol in reactions involving bulky substrates.

The development of novel catalytic cycles is another promising direction. This could involve using the diol to construct new classes of chiral ligands, such as phosphoramidites or N-heterocyclic carbenes (NHCs), where the cyclododecane (B45066) backbone enforces a specific geometry. These new ligands could then be applied to transition-metal-catalyzed reactions that are currently difficult to render enantioselective, such as certain C-H functionalization reactions. mdpi.com The diol's hydroxyl groups can also act as hydrogen-bond donors, enabling its use as an organocatalyst or as an additive to improve the enantioselectivity of other organocatalytic systems, a strategy that has proven successful with other chiral diols. organic-chemistry.org

Interdisciplinary Applications and Translational Research in Related Fields

The impact of chiral molecules extends far beyond traditional organic synthesis, influencing materials science, supramolecular chemistry, and medicinal chemistry. alfachemic.comnih.gov The future of this compound research will increasingly involve its application in these interdisciplinary areas.

In materials science , the C2-symmetry and well-defined stereochemistry of the diol make it an attractive building block for chiral polymers, metal-organic frameworks (MOFs), and liquid crystals. These materials can exhibit unique chiroptical properties, such as circular dichroism and circularly polarized luminescence, which are valuable for applications in optical devices and sensors. yale.edu Recent research has demonstrated that even simple symmetric diols can engage in complex self-assembly, such as forming double helical structures, highlighting the potential for creating intricate supramolecular architectures. rsc.org

In medicinal chemistry , chiral diols serve as crucial intermediates in the synthesis of complex, biologically active molecules. nih.gov The this compound scaffold could be incorporated into new drug candidates or used to control the stereochemistry of key synthetic steps en route to pharmaceuticals.

Translational research will focus on bridging the gap between fundamental discoveries and practical applications. For example, a novel catalytic system using the diol developed in an academic lab could be translated to an industrial scale for the efficient production of a key pharmaceutical intermediate. Similarly, a new chiral polymer derived from the diol with interesting optical properties could be developed into a component for next-generation electronic displays or data storage devices. yale.edu

Q & A

Basic Research Questions

Q. How can researchers determine the diastereomeric ratio of cis- and trans-1,2-cyclododecanediol in synthetic mixtures?

  • Methodological Answer : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with chiral stationary phases is recommended. GC analysis is explicitly cited in purity assessments (>87.0% for mixtures) . For precise quantification, calibrate the system with reference standards and integrate peak areas corresponding to cis and trans isomers. Ensure temperature stability during analysis to avoid retention time shifts.

Q. What analytical techniques are suitable for confirming the molecular structure of (S,S)-(+)-1,2-cyclododecanediol?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with X-ray crystallography. NMR can resolve stereochemical details (e.g., coupling constants for vicinal diols), while X-ray crystallography provides definitive stereochemical confirmation . For enantiomeric purity, polarimetry or chiral HPLC should be used, referencing the specific rotation ([α]D) of the (S,S) enantiomer .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Follow guidelines from safety data sheets (SDS), including:

  • Storage in airtight containers at ambient temperature to prevent degradation .
  • Use of personal protective equipment (PPE) such as gloves and goggles, as the compound’s irritant potential is not fully classified but inferred from structural analogs .
  • Avoidance of inhalation by working in a fume hood .

Advanced Research Questions

Q. How can researchers resolve this compound from its (R,R)-(-)-enantiomer, and what challenges arise in scaling this process?

  • Methodological Answer :

  • Enantiomeric Resolution : Use chiral chromatography with cellulose-based columns (e.g., Chiralcel OD-H) or enzymatic kinetic resolution using lipases .
  • Challenges : Scalability is limited by cost and low throughput of chiral columns. Enzymatic methods require optimization of solvent systems (e.g., tert-butanol/water mixtures) to enhance enantioselectivity and yield .
  • Validation : Confirm enantiopurity via polarimetry and cross-validate with circular dichroism (CD) spectroscopy .

Q. What experimental strategies can address contradictions in reported solubility data for this compound across studies?

  • Methodological Answer :

  • Standardization : Replicate solubility tests in controlled conditions (e.g., 25°C, inert atmosphere) using purified solvents (HPLC-grade). Document solvent water content, as hydroxyl groups may influence hydrogen bonding .
  • Comparative Analysis : Cross-reference with structurally similar diols (e.g., 1,2-cyclohexanediol) to identify trends in solvent compatibility .
  • Advanced Techniques : Use differential scanning calorimetry (DSC) to study phase transitions and solubility thermodynamics .

Q. How can researchers design experiments to study the ligand properties of this compound in asymmetric catalysis?

  • Methodological Answer :

  • Screening : Test the compound in model reactions (e.g., Sharpless epoxidation or Henry reactions) with metal catalysts like titanium(IV) isopropoxide. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Structural Analysis : Perform X-ray crystallography of metal-diol complexes to elucidate coordination geometry and stereoelectronic effects .
  • Computational Modeling : Use density functional theory (DFT) to predict binding energies and transition states, correlating with experimental ee values .

Data Contradiction Analysis

Q. Why do purity values for 1,2-cyclododecanediol mixtures vary between 87% and 95% in commercial sources?

  • Methodological Answer :

  • Analytical Variability : Differences in GC calibration methods (e.g., internal vs. external standards) and column selectivity can lead to discrepancies .
  • Isomer Composition : Suppliers may report purity based on total diol content (cis + trans) rather than individual isomers .
  • Validation : Independently verify purity using ¹H NMR integration of diagnostic peaks (e.g., hydroxyl protons) .

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